molecular formula C15H14F2N2O2S B2711228 (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(isoxazol-5-yl)methanone CAS No. 1706058-92-5

(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(isoxazol-5-yl)methanone

Cat. No.: B2711228
CAS No.: 1706058-92-5
M. Wt: 324.35
InChI Key: RZGPRRFCTKWNEN-UHFFFAOYSA-N
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Description

(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(isoxazol-5-yl)methanone is a synthetic organic compound that features a unique combination of a thiazepane ring and an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(isoxazol-5-yl)methanone typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiazepane Ring: Starting with a suitable precursor, such as a 2,5-difluorophenyl derivative, the thiazepane ring is formed through a cyclization reaction involving sulfur and nitrogen sources under controlled conditions.

    Isoxazole Formation: The isoxazole ring is synthesized separately, often starting from a nitrile oxide intermediate, which is then reacted with an appropriate alkyne or alkene.

    Coupling Reaction: The final step involves coupling the thiazepane and isoxazole fragments through a carbonylation reaction, typically using a palladium catalyst under an inert atmosphere.

Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and minimize impurities.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to

Properties

IUPAC Name

[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O2S/c16-10-1-2-12(17)11(9-10)14-4-6-19(7-8-22-14)15(20)13-3-5-18-21-13/h1-3,5,9,14H,4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGPRRFCTKWNEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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